

Technical Support Center: C 21 Batch Consistency & Optimization

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Compound of Interest

Compound Name: 1229236-78-5

CAS No.: 1229236-78-5

Cat. No.: B612410

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Status: Operational | Tier: Level 3 (Senior Scientist Support)

The "Hidden" Variable: Salt Forms & Counter-Ions

Symptom: "My new batch of C 21 has a different IC50/EC50 than the previous one, despite identical molar concentrations."

Root Cause: The most common cause of batch-to-batch variability in small molecules like C 21 is the counter-ion used during synthesis.^[1] Vendors often switch between Trifluoroacetate (TFA), Hydrochloride (HCl), or Free Base forms without prominent labeling.^[1]

Why This Ruins Experiments:

- **Molecular Weight Shift:** The TFA salt adds significant mass compared to the Free Base. If you calculate molarity based on the "Generic MW" rather than the "Batch-Specific MW," your actual concentration could be off by 15-30%.^[1]
- **Cytotoxicity:** Residual TFA is cytotoxic to sensitive cell lines (e.g., primary lung fibroblasts, osteoblasts) and can mimic "inhibition" that is actually cell death.^[1]

- Solubility Profile: The HCl salt is often more water-soluble, while the Free Base requires pure DMSO.[1]

Troubleshooting Protocol: The "Molar Correction" Check

Step 1: Locate the Certificate of Analysis (CoA) for your current specific lot. Do not use the generic website data. Step 2: Identify the Molecular Weight (MW) listed on the CoA. Step 3: Apply the Correction Factor if switching batch types.

C 21 Form	Approx. MW Shift	Solubility Characteristic	Biological Risk
Free Base	Baseline (e.g., ~475 g/mol)	Requires 100% DMSO; crashes in water.[1]	Low (Standard)
HCl Salt	+36.5 g/mol per HCl	Improved aqueous stability.	pH shift in unbuffered media.
TFA Salt	+114 g/mol per TFA	High solubility in polar solvents.	High: TFA can inhibit cell proliferation independently of C 21.

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Action: If your new batch is a TFA salt and the old was HCl, you must account for the extra mass. If you treat cells, we strongly recommend desalting or purchasing HCl/Free Base forms to avoid TFA toxicity.[1]

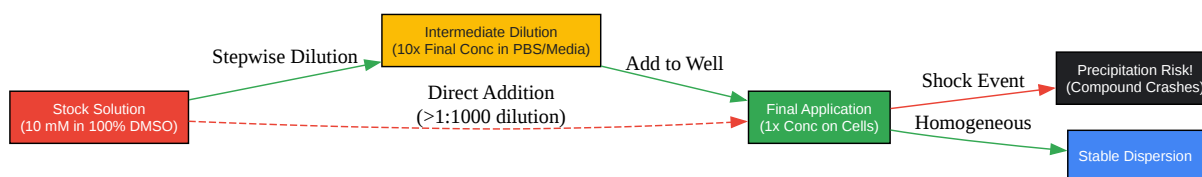
Solubility & The "DMSO Trap"

Symptom: "The compound precipitated when added to the cell culture media," or "Activity decreased after storing the stock solution."

Root Cause: C 21 is hydrophobic. Batch variability often stems from hygroscopic DMSO. DMSO absorbs water from the air over time. If your DMSO contains >1% water, C 21 (Free Base) may crash out of solution inside the stock vial, becoming invisible to the naked eye but lowering the effective concentration.[1]

The "Serial Dilution" Workflow

Do not add high-concentration DMSO stock directly to aqueous media.[1] This causes "shock precipitation."



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Figure 1: To prevent batch-to-batch inconsistency caused by micro-precipitation, avoid direct "shock" dilution into aqueous buffers. Use an intermediate dilution step.

Biological Validation & Normalization

Symptom: "My Western Blot shows reduced phosphorylation inhibition compared to last month's data."

Root Cause: In biological assays (e.g., inhibiting fibrosis via AT2R agonism), the "variability" is often in the biological system, not the drug batch.[1] C 21 effects are highly context-dependent on receptor expression levels (AT2R vs AT1R ratio), which fluctuate with cell passage number. [1]

Self-Validating Control System

To confirm if the issue is the Batch or the Biology, you must run a "Reference Normalization" assay.[1]

- The "Gold Standard" Aliquot: Always freeze a small aliquot of a "known good" batch at -80°C. Never use this for general experiments.
- The Bridging Study: When opening a new batch, run a 3-point dose-response curve comparing [Old Batch] vs. [New Batch] on the same plate.
- Plasticware Check: C 21 is lipophilic. Cheaper polystyrene plates can bind the drug, reducing effective concentration.[\[1\]](#)
 - Requirement: Use Low-Binding Polypropylene plates for serial dilutions.[\[1\]](#)

Frequently Asked Questions (FAQs)

Q: I see a "C21" inhibitor for Enterovirus 71 (EV71) and a "C21" for fibrosis. Are these the same? A:No. This is a critical nomenclature collision.

- Compound 21 (Buloxibutid): The AT2 Receptor Agonist (C19H20N4O2S). Used in fibrosis/stroke.
- C21 (Antiviral): Often refers to capsid inhibitors or specific codes like DMA-135 or Pocopavir derivatives in specific papers.[\[1\]](#)
- Action: Verify the CAS Number immediately. Compound 21 (AT2R) is typically 4774-73-6 (or related salts).[\[1\]](#)

Q: My stock solution turned slightly yellow. Is it degraded? A: Not necessarily. Many sulfonamide-containing compounds (like the AT2R agonist) can undergo slight photo-oxidation or pH-dependent color shifts in DMSO.[\[1\]](#)

- Test: Check purity via LC-MS.[\[1\]](#) If the main peak is >95%, the color shift is likely a harmless trace impurity (N-oxide formation).[\[1\]](#) If <90%, discard.[\[1\]](#)

Q: Can I autoclave C 21? A:Never. Autoclaving destroys the sulfonamide and imidazole moieties. Sterilize by filtration through a 0.22 µm PVDF or PES membrane. Do not use Nylon filters (high drug binding).

References & Grounding[\[1\]](#)

- Salt Form Impact: BenchChem. (2025).[2] A Comparative Guide to TFA and HCl Salts in Peptide and Small Molecule Research. [1]
- AT2R Agonist (C21) Profile: Vicore Pharma / MedChemExpress. Buloxibutid (Compound 21) Technical Data and Solubility.
- TFA Toxicity: Cornish, J., et al. (2001).[1] Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes.[1][2] American Journal of Physiology-Endocrinology and Metabolism.
- DMSO Hygroscopicity: Cheng, Z., et al. (2003).[1] Impact of DMSO water content on small molecule solubility and precipitation. Journal of Pharmaceutical Sciences.
- Viral Inhibitor Disambiguation: Tijmsa, A., et al. (2014).[1] Capsid inhibitors of Enterovirus 71.

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